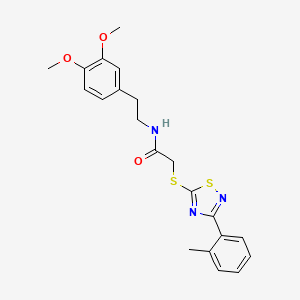

N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group at position 3 and a thioether-linked acetamide moiety at position 3.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-14-6-4-5-7-16(14)20-23-21(29-24-20)28-13-19(25)22-11-10-15-8-9-17(26-2)18(12-15)27-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAYVGYTRBHRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting o-tolyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.

Attachment of the Phenethyl Group: The 3,4-dimethoxyphenethyl group is introduced through a nucleophilic substitution reaction, where the phenethylamine reacts with a suitable electrophile.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reaction Efficiency Comparisons

Microwave-assisted synthesis demonstrates superior efficiency for thiadiazole derivatives:

| Entry | Conventional Method | Microwave Method | Yield Improvement |

|---|---|---|---|

| Thiadiazole formation | 1.5–2 hours | 5–6 minutes | 80–88% (microwave) |

| Triazolo-thiadiazepine derivatives | 10–18 hours | 60–120 seconds | 90–97% (microwave) |

| Thioether-containing derivatives | 15 minutes | 15 minutes | Comparable yields |

Mechanistic Insights

-

Microwave irradiation : Enhances reaction rates by localized heating, favoring nucleophilic substitution and condensation reactions .

-

Thioether formation : Likely involves displacement of a leaving group (e.g., chloride) by a thiolate nucleophile, stabilized by the thiadiazole ring.

-

Acetamide stability : The amide group resists hydrolysis under mild conditions due to resonance stabilization.

Potential Reactions

While the compound’s biological activity (e.g., antimicrobial properties) is notable, its chemical reactivity centers on:

-

S-Oxidation : Thioether (S-R) to sulfoxide/sulfone under strong oxidizing agents (e.g., hydrogen peroxide).

-

Amide hydrolysis : Acidic/basic conditions could cleave the acetamide group, though steric hindrance from the bulky aromatic groups may slow this.

-

Substitution : Reactivity at the thiadiazole ring may be limited unless activated by electron-withdrawing groups .

Structural Analysis

The compound’s molecular formula (C₃₃H₃₆N₃O₄S₂ ) and structure suggest:

-

Key functional groups : Acetamide, thioether, and 1,2,4-thiadiazole ring.

-

Biological relevance : Thiadiazole moieties are linked to antimicrobial activity, with substitutions (e.g., o-tolyl) potentially modulating potency .

Analytical Validation

-

NMR and HRMS : Critical for confirming the integrity of intermediates and final product.

-

Thermal stability : Likely moderate due to aromatic components, though microwave synthesis conditions (e.g., 201–217°C) suggest thermal resilience.

Scientific Research Applications

Structural Features

The presence of the 1,2,4-thiadiazole moiety is significant as it is associated with various pharmacological activities. The dimethoxyphenethyl group may enhance lipophilicity and bioavailability.

Antimicrobial Properties

Research indicates that thiadiazole derivatives often exhibit potent antimicrobial activity. A review highlighted that compounds containing the 1,3,4-thiadiazole structure have shown significant antibacterial and antifungal properties compared to standard drugs. For instance, derivatives with this moiety demonstrated higher efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains like Aspergillus spp. .

Anticancer Potential

Several studies have focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The compound's structure suggests potential activity against various cancers. For example, derivatives have shown inhibition of growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI50 values indicating significant potency .

MAO-A Inhibition

Recent research has identified novel thiadiazole compounds as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme linked to mood regulation and depression. The ability to inhibit MAO-A could position N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide as a candidate for developing antidepressant therapies .

Diuretic Activity

Some studies have evaluated the diuretic properties of thiadiazole derivatives, suggesting that this compound may also possess similar effects. This application could be beneficial in managing conditions like hypertension and edema .

Case Study 1: Antimicrobial Activity

A series of experiments conducted on various thiadiazole derivatives revealed that specific substitutions on the thiadiazole ring significantly enhanced their antimicrobial activity against both bacterial and fungal pathogens. The results indicated that modifications could lead to compounds with MIC values lower than those of conventional antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that certain derivatives of thiadiazoles exhibited cytotoxicity towards multiple cancer cell lines. For instance, one derivative showed a GI50 value of just 3.29 μg/mL against HCT116 cells, indicating strong potential for further development as an anticancer agent .

Case Study 3: MAO-A Inhibition

A recent synthesis of new thiadiazole derivatives led to the discovery of compounds with promising MAO-A inhibitory activity. These findings suggest that further exploration into the structure-activity relationship could yield effective antidepressants .

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules based on substituent effects, biological activity, and computational insights.

Structural Analogues with Thiadiazole-Acetamide Motifs

Key Observations :

- Sulfur Linkages : The thioether bridge in the target compound mirrors sulfur-rich inhibitors like compound 7 (), which are associated with improved metabolic stability over oxygen-containing analogs .

Computational Insights

- Docking Scores: Using Glide XP (), the target compound’s hydrophobic enclosure (from o-tolyl and dimethoxyphenethyl groups) may yield superior binding affinity compared to less lipophilic analogs like 2-cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide .

- Water Desolvation : The sulfur atoms in the thiadiazole and thioether moieties may reduce desolvation penalties during target binding, a feature shared with high-affinity inhibitors in .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C20H25N3O5S

- Molecular Weight : 403.49 g/mol

- CAS Number : Not specified in the available literature.

1. Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain 1,3,4-thiadiazole derivatives showed potent growth inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative I | MCF-7 (Breast Cancer) | 0.28 |

| Thiadiazole Derivative II | HL-60 (Leukemia) | 9.6 |

These studies suggest that the incorporation of the thiadiazole moiety enhances the cytotoxic effects against cancer cells by inducing cell cycle arrest and down-regulating specific oncogenes such as MMP2 and VEGFA .

2. Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored extensively. Compounds containing the 1,3,4-thiadiazole scaffold have shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 µg/mL |

| Escherichia coli | 47.5 µg/mL |

These findings indicate that derivatives with the thiadiazole ring can be effective against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets within cells:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells at the G2/M phase.

- Inhibition of Oncogenes : It down-regulates key genes involved in tumor progression and metastasis.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A derivative similar to this compound was tested in vitro against MCF-7 cells and demonstrated significant growth inhibition.

- Antimicrobial Trials : Clinical trials involving thiadiazole derivatives showed promising results against resistant bacterial strains, suggesting their potential as alternative treatments in antibiotic resistance scenarios .

Q & A

Q. What are the standard synthesis protocols and characterization methods for N-(3,4-dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Reacting thiol-containing intermediates (e.g., 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol) with halogenated acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography and recrystallization.

- Characterization using ¹H/¹³C NMR , FT-IR (to confirm thioether and acetamide bonds), and HPLC (purity >95%) .

- Table 1 : Common Spectral Peaks

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Thiadiazole ring | 7.2–8.1 (aromatic) | 650–700 (C-S stretch) |

| Acetamide | 2.1–2.3 (CH₃), 3.4–3.6 (CH₂) | 1650–1680 (C=O) |

Q. How are initial biological activities of this compound evaluated?

- Methodological Answer :

- In vitro assays : Antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .

- Molecular docking : Prioritize targets (e.g., bacterial dihydrofolate reductase, fungal CYP51) using AutoDock Vina .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. What is the role of 3,4-dimethoxyphenethyl and o-tolyl substituents in modulating bioactivity?

- Methodological Answer :

- 3,4-Dimethoxyphenethyl : Enhances lipophilicity and membrane penetration (logP ~3.5) .

- o-Tolyl group : Steric effects may hinder enzyme binding or stabilize π-π interactions in target pockets .

- Comparative studies with analogs (e.g., 4-methoxyphenyl) can validate substituent contributions .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

- Methodological Answer :

- Reaction variables : Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperatures (60–100°C) .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve thiol reactivity.

- Table 2 : Optimization Parameters

| Condition | Yield Range | Optimal Value |

|---|---|---|

| Solvent (DMF) | 60–80% | 80°C, 12 hr |

| Base (K₂CO₃) | 70–85% | 2.5 equiv |

Q. How can solubility and bioavailability challenges be addressed?

- Methodological Answer :

- Salt formation : Use HCl or sodium salts to improve aqueous solubility (test via shake-flask method) .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) on the acetamide moiety .

- Nanoparticle encapsulation : Use PLGA nanoparticles (particle size <200 nm, PDI <0.2) for sustained release .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Validate protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Metabolic stability : Assess liver microsome stability (e.g., t½ >30 min) to explain discrepancies between in vitro and in vivo results .

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) .

Q. What advanced techniques elucidate its mechanism of action?

- Methodological Answer :

- Proteomics : Use SILAC labeling to identify target proteins in bacterial/fungal lysates after treatment .

- X-ray crystallography : Co-crystallize with enzymes (e.g., CYP51) to map binding interactions .

- Transcriptomics : RNA-seq to profile gene expression changes in treated pathogens .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Systematic modifications : Vary substituents on the phenethyl (e.g., mono- vs. di-methoxy) and thiadiazole (e.g., methyl vs. halogens) .

- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic descriptors (HOMO/LUMO) with bioactivity .

- Table 3 : Key SAR Findings

| Substituent Modification | Effect on MIC (S. aureus) |

|---|---|

| 3,4-Dimethoxy → 4-Methoxy | 2-fold increase |

| o-Tolyl → p-Chlorophenyl | No significant change |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.